molecular formula C15H17O4P B3045832 Dibenzyl (hydroxymethyl)phosphonate CAS No. 114790-35-1

Dibenzyl (hydroxymethyl)phosphonate

Cat. No. B3045832
CAS RN: 114790-35-1
M. Wt: 292.27 g/mol
InChI Key: WDLFKHXFSWUHDD-UHFFFAOYSA-N
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Description

Dibenzyl (hydroxymethyl)phosphonate is a phosphonate ester with the molecular formula C15H17O4P . It is also known by other names such as Phosphonic acid, P-(hydroxymethyl)-, bis(phenylmethyl) ester .


Synthesis Analysis

The synthesis of phosphonate esters like this compound often involves the reaction of phosphorus nucleophiles with diaryliodonium salts . The conversion of dibenzyl phosphonates to the corresponding phosphonic acids can be catalyzed by TfOH .


Molecular Structure Analysis

The molecular structure of this compound consists of a phosphonate group (PO3) attached to a hydroxymethyl group (CH2OH) and two benzyl groups (C6H5CH2). The average molecular mass is 292.267 Da .

Scientific Research Applications

Antiviral and Cytostatic Activity

Dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from dibenzyl ω-azido(polyhydroxy)alkylphosphonates, have been synthesized and evaluated for their antiviral and cytostatic activities. These compounds showed significant activity against various DNA and RNA viruses, as well as cytostatic activity against certain cancer cell lines. Notably, some compounds demonstrated antiviral properties against Influenza A and herpes simplex viruses, and others inhibited the proliferation of leukemia and carcinoma cells (Głowacka et al., 2014).

Anti-Microbial and Anti-Biofilm Properties

A novel dibenzyl phosphonate derivative exhibited significant anti-Staphylococcus aureus and anti-biofilm properties. This compound disrupted biofilm formation and showed potential as a therapeutic molecule in treating infections caused by drug-resistant strains of S. aureus (Yeswanth et al., 2018).

Crystal Structure Analysis

The crystal structures of various α-aryl-α-hydroxyphosphonates, including dibenzyl derivatives, were analyzed to understand the organization of these molecules in the solid state. These studies provided insights into the hydrogen-bonding patterns and packing in these compounds (Rádai et al., 2019).

Peptide Synthesis

Dibenzyl phosphonates have been used in the synthesis of phosphopeptides. A study identified and resolved the formation of H-phosphonate by-products during the phosphorylation of a peptide resin, highlighting the utility of dibenzyl phosphonates in peptide chemistry (Perich, 2004).

Synthesis of Nucleosides and Oligonucleotides

Dibenzyl phosphonates have been used in the synthesis of 4'-hydroxymethyl- or nucleobase-transposed nucleosides, nucleotides, and nucleoside phosphonates. These compounds have potential applications as antiviral or anticancer agents (Toti et al., 2015).

Safety and Hazards

Dibenzyl (hydroxymethyl)phosphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

bis(phenylmethoxy)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O4P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLFKHXFSWUHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555557
Record name Dibenzyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114790-35-1
Record name Dibenzyl (hydroxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 ml of dibenzyl phosphite, 12.5 g of paraformaldehyde and 6.2 ml of triethylamine were mixed together with stirring. On slow warming to 55° C., a temperature increase to 120° C. took place. The solution, which was now clear, was allowed to cool to 90° C. and was stirred at this temperature for a further 30 minutes. After cooling to room temperature, it was chromatographed on 1 kg of silica gel at elevated pressure (eluent: n-hexane/ethyl acetate 1:4). After concentrating the fractions and drying the residue in vacuo at 60° C. for 12 hours, 96.1 g of pure, oily dibenzyl hydroxymethylphosphonate were obtained, which was reacted without further purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Charged an Emrys 5 mL process vial with 2.0 g (7.63 mmol) dibenzyl phosphite, 229 mg (7.63 mmol) paraformaldehyde powder, and 0.11 mL (0.76 mmol) triethylamine. The white mixture was heated in a microwave (Personal Chemistry) at 130° for 5 minutes. The crude oil was purified on silica gel, eluting with 50-100% ethyl acetate in hexane to provide 947 mg (42% yield) of the title compound, a colorless oil. MS (ESI) m/z: 181.1, 293.0 [M+H]+ 1H NMR (DMSO-d6) δ: 3.83 (m, 2H), 5.02 (d, 4H), 5.50 (m, 1H), 7.37 (m, 10H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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